molecular formula C8H14O4 B1581565 Diisopropylperoxyanhydride CAS No. 3437-84-1

Diisopropylperoxyanhydride

Cat. No. B1581565
CAS RN: 3437-84-1
M. Wt: 174.19 g/mol
InChI Key: RPBWMJBZQXCSFW-UHFFFAOYSA-N
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Description

Diisopropylperoxyanhydride (DIPPA) is a powerful oxidizing agent that is commonly used in organic chemistry for the conversion of alcohols to carbonyl compounds. It is a colorless liquid that has a sharp odor and is highly reactive. DIPPA is a member of the peroxy acid family, which are characterized by the presence of a peroxide bond in their structure.

Scientific Research Applications

Antioxidant Potential

Diisopropylperoxyanhydride, commonly known as 2,6-diisopropylphenol or propofol, demonstrates significant antioxidant properties. Studies using electron spin resonance spectroscopy show that it acts as a free radical scavenger, similar to endogenous antioxidants like alpha-tocopherol (vitamin E) (Murphy et al., 1992).

Antinociceptive and Antihyperalgesic Effects

Topical application of propofol has been shown to have antinociceptive effects, indicated by an increased latency in thermally evoked hindpaw withdrawal reflexes in rats. This suggests potential applications in pain management (Takechi et al., 2013).

Inhibition of Propofol Metabolism

Research indicates that dietary monoterpene alcohols can extend the anesthetic effect of propofol by inhibiting its metabolism. This finding could be crucial for improving the efficacy of propofol-based anesthesia (Lin et al., 2006).

Chemical Research Applications

Diisopropylperoxyanhydride has been utilized in various chemical research applications, such as the formation of zinc enolate equivalents and in studies involving the hydrogenation of diisopropylimine (Wittig, 1980), (Sato et al., 2000), (Deng et al., 2018).

Protective Effects on Osteoblasts

2,6-Diisopropylphenol has shown protective effects against oxidative stress-induced apoptosis in osteoblasts. This suggests potential applications in treating bone-related disorders (Chen et al., 2005).

Electrochemical Quantification

Studies have developed methods for the electrochemical quantification of diisopropylperoxyanhydride, contributing to more precise monitoring and dosing in clinical settings (Langmaier et al., 2011).

Uncoupling Effects in Mitochondria

Research has shown that diisopropylperoxyanhydride acts as a mild protonophore, affecting oxidative phosphorylation in isolated rat liver mitochondria. This provides insights into its mechanism of action at the cellular level (Branca et al., 1991).

properties

IUPAC Name

2-methylpropanoyl 2-methylpropaneperoxoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O4/c1-5(2)7(9)11-12-8(10)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBWMJBZQXCSFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Record name DIISOBUTYRYL PEROXIDE
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DSSTOX Substance ID

DTXSID0063024
Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Molecular Weight

174.19 g/mol
Source PubChem
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Physical Description

This liquid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently.
Record name DIISOBUTYRYL PEROXIDE
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Product Name

Peroxide, bis(2-methyl-1-oxopropyl)

CAS RN

3437-84-1
Record name DIISOBUTYRYL PEROXIDE
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Record name Bis(2-methyl-1-oxopropyl) peroxide
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Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Record name Peroxide, bis(2-methyl-1-oxopropyl)
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Record name Bisisobutyryl peroxide
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Record name PEROXIDE, BIS(2-METHYL-1-OXOPROPYL)
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Synthesis routes and methods I

Procedure details

In Example A, the procedure of WO 01/32613 was repeated. First, a solution of Na2O2 was prepared by combining 108.3 g of demineralized water, 18.5 g of NaOH-33 solution, and 3.7 g of the aqueous H2O2. A second reactor was charged with 33.3 g of demineralized water, 27.7 g of the PVA solution, and 16.3 g of isobutanoyl chloride while controlling the temperature between 5–10° C. Next, the Na2O2 solution was dosed while the system was homogenized. No diisobutanoyl peroxide was obtained and only an aqueous phase formed.
[Compound]
Name
NaOH-33
Quantity
18.5 g
Type
reactant
Reaction Step One
Name
Quantity
3.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2O2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
16.3 g
Type
reactant
Reaction Step Four
Name
Quantity
33.3 g
Type
solvent
Reaction Step Four
Name
Quantity
108.3 g
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A round-bottom flask is charged with 50 ml of CFC-113 and 2.0 g of sodium percarbonate (13 mmoles or 19 mmoles of H2O2 equivalent). After chilling the contents of the flask to 0° C., 2.60 ml of isobutyryl chloride (25 mmoles) is added and the resulting slurry is stirred magnetically for 223 minutes. The reaction mixture is filtered through a pad of Drierite® on glass wool, washing through with fresh CFC-113. The filtrate, now measuring 59 ml in volume, is found to be 0.083 M in peroxide, which is a 39% yield based on starting isobutyryl chloride. The peroxide solution is washed three times with ˜60 ml of water. The washed solution is retitrated and found to be 0.050 M in peroxide. The water wash may have removed residual inorganic peroxide missed by the Drierite® filtration, but is more likely that some of the isobutyryl peroxide was destroyed by hydrolysis.
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diisopropylperoxyanhydride
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Diisopropylperoxyanhydride
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Diisopropylperoxyanhydride
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Diisopropylperoxyanhydride
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Diisopropylperoxyanhydride

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